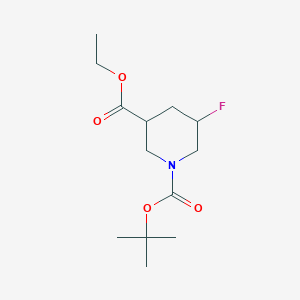
2-fluoro-6-(1H-pyrazol-1-yl)aniline
Descripción general
Descripción
2-Fluoro-6-(1H-pyrazol-1-yl)aniline, also known as 2-F-6-pyrazolylaniline, is an important heterocyclic compound that has been studied in recent years due to its potential applications in the pharmaceutical, agrochemical, and materials science fields. It is a relatively simple molecule that consists of an aniline group connected to a pyrazole ring and a fluorine atom. This compound has many interesting properties and has been the subject of numerous research studies.
Aplicaciones Científicas De Investigación
Electroluminescence and Photophysics
The synthesis and structural analysis of various aniline derivatives, including those similar to 2-fluoro-6-(1H-pyrazol-1-yl)aniline, have been explored for their applications in electroluminescence and photophysics. For instance, a study by Vezzu et al. (2010) described the development of highly luminescent tetradentate bis-cyclometalated platinum complexes derived from N,N-di(3-(1H-pyrazol-1-yl)phenyl)aniline and others, showcasing their potential in organic light-emitting diode (OLED) devices due to their emissive properties at ambient temperature and excellent performance as OLED emitters with high external quantum efficiency (Vezzu et al., 2010).
Chemosensors for Metal Ions
Derivatives of aniline have been employed as efficient chemosensors for metal ions. A study by Shree et al. (2019) introduced anthracene and pyrene bearing imidazoles integrated with an aniline derivative, which exhibited high selectivity and sensitivity towards aluminum ions in aqueous solutions, highlighting their applicability in living cells for aluminum ion imaging through confocal fluorescence microscopy (Shree et al., 2019).
Catalysis and Ligand Substitution
Research on aniline derivatives also extends to catalysis and ligand substitution in metal complexes. Halter et al. (2019) discussed the synthesis and application of bodipy-tagged diimines and N-heterocyclic carbene (NHC) ligands derived from aniline for monitoring ligand substitution in metal complexes, indicating their use in fluorescent probes for detecting reactions and interactions in catalytically active complexes (Halter et al., 2019).
Antifungal and Antimicrobial Activity
Aniline derivatives have shown potential in antifungal and antimicrobial applications. Yuan et al. (2011) designed and synthesized 6-fluoro-3,3a,4,5-tetrahydro-2H-pyrazolo[4,3-c]quinoline-2-carboxamide derivatives from substituted aniline, demonstrating varying levels of antifungal activities against tested fungi (Yuan et al., 2011).
Synthetic Methodologies and Chemical Probes
The development of synthetic methodologies for aniline derivatives is crucial for expanding their applications in chemical probes and materials science. Surmont et al. (2011) presented a synthetic strategy for new 3-amino-4-fluoropyrazoles, showcasing the versatility of fluorinated pyrazoles as building blocks in medicinal chemistry, which could be directly related to the functionalization and further applications of 2-fluoro-6-(1H-pyrazol-1-yl)aniline (Surmont et al., 2011).
Propiedades
IUPAC Name |
2-fluoro-6-pyrazol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-7-3-1-4-8(9(7)11)13-6-2-5-12-13/h1-6H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPOPFRDQOQINR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-6-(1H-pyrazol-1-yl)aniline | |
CAS RN |
1178057-79-8 | |
| Record name | 2-fluoro-6-(1H-pyrazol-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



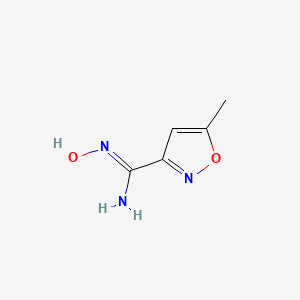
![Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate](/img/structure/B1532113.png)
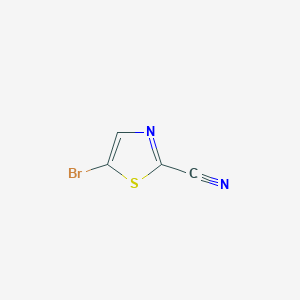

![4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1532117.png)
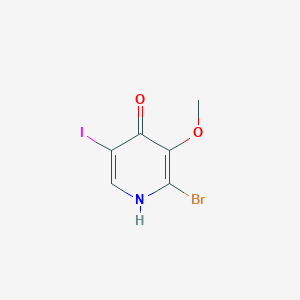
![5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine](/img/structure/B1532120.png)
![7-(Bromomethyl)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonane](/img/structure/B1532123.png)

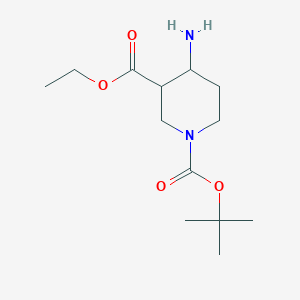
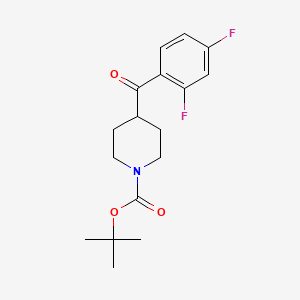
![Tert-butyl 5-methylspiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1532130.png)
